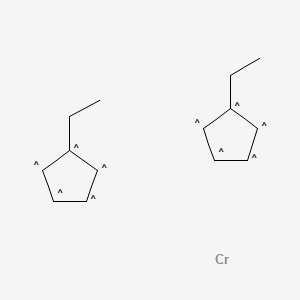![molecular formula C7H2ClF2NO4 B6357007 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole CAS No. 1027513-83-2](/img/structure/B6357007.png)
5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole is a chemical compound with the molecular formula C7H2ClF2NO4 and a molecular weight of 237.54 g/mol . This compound is notable for its unique structure, which includes a benzodioxole ring substituted with chloro, difluoro, and nitro groups. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound, followed by halogenation and fluorination under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the benzodioxole ring.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and reactions. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole include other substituted benzodioxoles, such as:
- 5-Chloro-2,2-difluoro-6-methylbenzo[1,3]dioxole
- 5-Chloro-2,2-difluoro-6-aminobenzo[1,3]dioxole
These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
5-chloro-2,2-difluoro-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWABJKDRJAJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

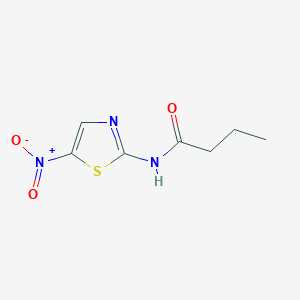
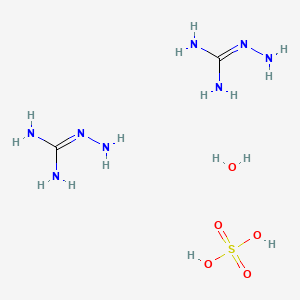

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)

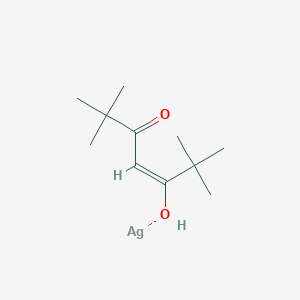
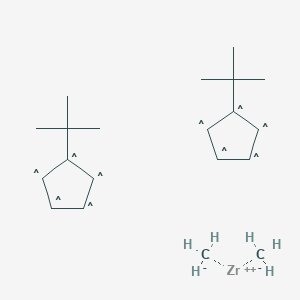


![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)

